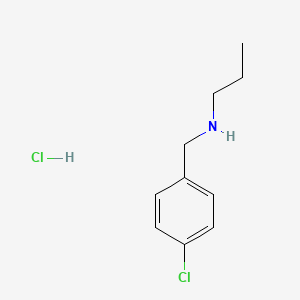

N-(2-Chlorobenzyl)-2-propanamine hydrochloride

Descripción general

Descripción

“N-(2-Chlorobenzyl)-2-propanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product does not have collected analytical data, and the buyer assumes responsibility for confirming product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, 1H and 13C NMR, FTIR spectroscopy, and MS can be used to determine its structure . Additionally, the structure of the single crystal can be confirmed using X-ray diffraction .Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Forensics

N-(2-Chlorobenzyl)-2-propanamine hydrochloride and similar compounds have been pivotal in analytical chemistry, particularly in forensic toxicology. For example, methods to determine trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples have been developed, significantly enhancing the confidence of analyses in clinical and forensic settings. These methods employ molecular imprinted polymer-based sorbents for selective extraction, improving sensitivity and accuracy in confirmatory GC-MS analysis (Bykov et al., 2017).

2. Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and studied for various applications. For instance, novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were designed and synthesized, and their structures were characterized using techniques like NMR, IR, and MS (Jing, 2010).

3. Material Science and Coordination Chemistry

This compound and its analogs have been used to develop new materials and study coordination chemistry. Cyclometallated complexes of palladium(II) derived from terdentate ligands, including derivatives of this compound, have been synthesized and studied for their structural properties (Fernández et al., 2001).

4. Development of Ligands and Chelates

Aminophenols, closely related to this compound, are significant N,O-ligands, especially for first-row transition metals. Their structural and electronic character is well appreciated, and bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines have been synthesized for coordination chemistry applications (Olesiejuk et al., 2018).

5. Radiochemistry and Radiopharmaceuticals

The compound and its derivatives have been used in radiochemistry, particularly in the synthesis of radiopharmaceuticals. A highly regioselective method was developed for ring-opening of benzyloxycarbonyl (Cbz)-protected 2-methylaziridine with [18F]-labelled fluoride, applicable towards generating new [18F]-labelled amines for radiopharmaceuticals (Vasdev et al., 2009).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXOYDLLFVMRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)